molecular formula C32H59NO17 B575342 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate CAS No. 174569-25-6

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate

Cat. No.: B575342
CAS No.: 174569-25-6
M. Wt: 729.814
InChI Key: KLSDLLFNPXNSEL-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate:

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the 2,5-dioxopyrrolidin-1-yl group is replaced by other nucleophiles[][1].

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 3-(2-methoxyethoxy)propanoic acid and 2,5-dioxopyrrolidin-1-yl ester[][1].

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reaction is typically carried out in an organic solvent at room temperature[][1].

    Hydrolysis: Acidic or basic conditions are used, with water as the solvent. The reaction is usually performed at elevated temperatures[][1].

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an amide derivative[][1].

    Hydrolysis: The major products are 3-(2-methoxyethoxy)propanoic acid and 2,5-dioxopyrrolidin-1-yl ester[][1].

Scientific Research Applications

Chemistry: Biology: Medicine: Industry:

Comparison with Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate
  • 2,5-Dioxopyrrolidin-1-yl 3-(2-ethoxyethoxy)propanoate
  • 2,5-Dioxopyrrolidin-1-yl 3-(2-propoxyethoxy)propanoate
Uniqueness:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSXKORGOVQCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

174569-25-6
Record name Methoxypolyethylene glycol-succinimidyl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174569-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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